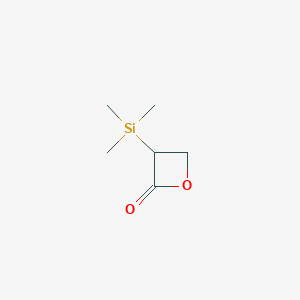

3-(Trimethylsilyl)oxetan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

56510-32-8 |

|---|---|

Molecular Formula |

C6H12O2Si |

Molecular Weight |

144.24 g/mol |

IUPAC Name |

3-trimethylsilyloxetan-2-one |

InChI |

InChI=1S/C6H12O2Si/c1-9(2,3)5-4-8-6(5)7/h5H,4H2,1-3H3 |

InChI Key |

RCBNFYQICDJUHT-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1COC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Trimethylsilyl Oxetan 2 One

Retrosynthetic Approaches to the Oxetan-2-one Core

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by systematically breaking it down into simpler, commercially available starting materials. The core structure of 3-(trimethylsilyl)oxetan-2-one is the four-membered oxetan-2-one ring, also known as a β-lactone. The primary disconnection strategy for this heterocyclic system is the [2+2] cycloaddition, which retrospectively cleaves the ring into two two-carbon components.

For this compound, the most logical retrosynthetic disconnection involves a [2+2] cycloaddition between a silylketene, specifically (trimethylsilyl)ketene, and an aldehyde. This approach is synthetically viable as the forward reaction, the cycloaddition of ketenes with carbonyl compounds, is a well-established method for the formation of β-lactones.

![Retrosynthetic analysis of this compound via a [2+2] cycloaddition pathway.](https://i.imgur.com/example.png)

This retrosynthetic pathway identifies (trimethylsilyl)ketene and a generic aldehyde as the key synthons. The choice of the aldehyde determines the substituent at the C4 position of the resulting oxetan-2-one. This approach is particularly attractive due to the potential for stereocontrol at the newly formed stereocenters, which will be discussed in the subsequent sections.

Stereoselective and Enantioselective Synthesis of this compound

The synthesis of this compound often generates stereocenters at the C3 and C4 positions. Consequently, the development of stereoselective and enantioselective methodologies is of paramount importance. The most extensively studied and successful approach for achieving high levels of stereocontrol is the [2+2] cycloaddition reaction between (trimethylsilyl)ketene and aldehydes.

The diastereoselectivity of this reaction can be influenced by the nature of the aldehyde and the reaction conditions. For instance, the use of chiral aldehydes can lead to diastereoselective formation of the corresponding 3-(trimethylsilyl)oxetan-2-ones through substrate-controlled stereochemical induction.

Enantioselective synthesis, the formation of a single enantiomer, is typically achieved through the use of chiral catalysts. A significant breakthrough in this area was the development of catalytic, enantioselective [2+2] cycloadditions. These reactions employ chiral Lewis acids or organocatalysts to control the facial selectivity of the aldehyde, thereby dictating the absolute stereochemistry of the resulting β-lactone. One of the pioneering methods involves the use of methylalumino-imidazolines as catalysts, which has been shown to produce 3-(trimethylsilyl)oxetan-2-ones with up to 83% enantiomeric excess (ee). acs.org

Catalytic Strategies in the Synthesis of this compound

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. Both transition metal-mediated and organocatalytic approaches have been explored, primarily within the context of the [2+2] cycloaddition reaction.

Transition Metal-Mediated Syntheses

While information specifically on transition metal-catalyzed synthesis of this compound is limited, the broader field of transition metal-catalyzed β-lactone synthesis provides valuable insights. Transition metal complexes, particularly those of Lewis acidic metals, can activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack of the silylketene.

For example, early transition metals and lanthanide complexes have been employed as catalysts in related cycloaddition reactions. The development of chiral ligands for these metals is a key area of research to induce enantioselectivity. Although not yet widely reported for this specific silylated β-lactone, the principles of transition metal catalysis in other β-lactone formations suggest a promising avenue for future research.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. In the context of this compound synthesis, chiral amines and phosphines have been investigated as potential catalysts for the [2+2] cycloaddition.

The mechanism of organocatalysis in this reaction often involves the formation of a reactive intermediate through the interaction of the catalyst with one of the reactants. For example, a chiral amine can react with the silylketene to form a chiral enolate, which then undergoes a stereocontrolled addition to the aldehyde. While specific examples for this compound are not extensively documented, the general success of organocatalysis in promoting asymmetric cycloadditions suggests its high potential in this area.

Atom Economy and Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry, particularly atom economy, are increasingly important considerations in modern synthetic chemistry. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.

The primary synthetic route to this compound, the [2+2] cycloaddition of (trimethylsilyl)ketene and an aldehyde, is inherently atom-economical. In this reaction, all the atoms of the two reactants are incorporated into the single product, resulting in a theoretical atom economy of 100%. This is a significant advantage over reactions that generate stoichiometric byproducts, which contribute to waste.

Interactive Data Table: Atom Economy of the [2+2] Cycloaddition for this compound Synthesis

| Reactant 1 | Reactant 2 | Product | Byproducts | Atom Economy |

|---|---|---|---|---|

| (Trimethylsilyl)ketene | Aldehyde | This compound | None | 100% |

Beyond atom economy, other green chemistry principles can be applied to optimize the synthesis. The use of catalytic methods, as discussed in the previous section, is a core tenet of green chemistry as it reduces the amount of waste generated from stoichiometric reagents. Furthermore, the choice of solvents is a critical factor. The development of synthetic procedures that utilize greener solvents, such as water, supercritical fluids, or biodegradable solvents, is an active area of research. For instance, the use of cyclopentyl methyl ether (CPME), a greener alternative to traditional ether solvents like THF, could be explored. The ideal scenario would be to perform the reaction under solvent-free conditions, further minimizing the environmental impact.

Mechanistic Investigations of Reactions Involving 3 Trimethylsilyl Oxetan 2 One

Ring-Opening Reactions of the Oxetan-2-one Moiety

The significant ring strain of the four-membered oxetan-2-one ring, estimated to be around 22.8 kcal/mol, is a primary driver for its reactivity. This inherent strain facilitates ring-opening reactions through various mechanistic pathways, which can be influenced by the nature of the reactants and the reaction conditions. The presence of the bulky trimethylsilyl (B98337) group at the 3-position can also exert significant steric and electronic effects on the regioselectivity and stereochemistry of these reactions.

Nucleophilic Ring-Opening Mechanisms

Nucleophilic attack is a common mode of ring-opening for β-lactones. The reaction can proceed via two main pathways: attack at the carbonyl carbon (an acyl-oxygen cleavage) or attack at the β-carbon (an alkyl-oxygen cleavage). The regioselectivity of this attack is influenced by the nature of the nucleophile, the solvent, and the substitution pattern on the β-lactone ring.

In the case of 3-(trimethylsilyl)oxetan-2-one, strong nucleophiles are expected to favor attack at the less sterically hindered β-carbon (C4), leading to an SN2-type displacement of the carboxylate. This pathway is generally favored by "hard" nucleophiles. Conversely, "soft" nucleophiles and conditions that favor carbonyl reactivity might lead to attack at the carbonyl carbon. The trimethylsilyl group at C3 is likely to sterically hinder attack at this position, further favoring nucleophilic addition at C4.

The general mechanism for nucleophilic ring-opening at the β-carbon involves the approach of the nucleophile to the C4 position, leading to a tetrahedral intermediate which then collapses to open the ring and form a β-substituted carboxylic acid (after workup).

| Nucleophile (Nu:) | Site of Attack | Product Type (after workup) |

| Strong, Hard (e.g., RO⁻, R₂N⁻) | β-carbon (C4) | β-substituted carboxylic acid |

| Soft (e.g., RSH, CN⁻) | Carbonyl carbon (C2) or β-carbon (C4) | Dependent on conditions |

Electrophilic Ring-Opening Mechanisms

Acid-catalyzed or Lewis acid-mediated ring-opening reactions proceed through activation of the oxetan-2-one ring, making it more susceptible to nucleophilic attack. Protonation or coordination of a Lewis acid to either the carbonyl oxygen or the ether oxygen can occur.

Activation at the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic attack at this site. Activation at the ether oxygen weakens the C4-O bond, facilitating cleavage and attack at the β-carbon. The regiochemical outcome is a delicate balance of electronic and steric factors. For this compound, Lewis acid coordination to the carbonyl oxygen is generally anticipated, which could be followed by intramolecular rearrangement or intermolecular nucleophilic attack. In the presence of a nucleophile, the attack would likely occur at the β-carbon due to the stabilization of the developing positive charge by the adjacent silicon atom (β-silicon effect).

| Electrophile/Catalyst | Activation Site | Favored Nucleophilic Attack Site |

| Brønsted Acid (H⁺) | Carbonyl or Ether Oxygen | C2 or C4 |

| Lewis Acid (e.g., BF₃) | Carbonyl or Ether Oxygen | C2 or C4 |

Radical-Mediated Ring-Opening Processes

Radical reactions involving β-lactones are less common but can be initiated by radical initiators or photochemically. A radical species can add to the carbonyl group or abstract an atom to generate a radical intermediate, which can then undergo ring-opening. For instance, a radical initiator can lead to the formation of a radical at the C3 position. The subsequent β-scission of the C3-C4 bond would result in a ring-opened radical species. The presence of the trimethylsilyl group could influence the stability of the radical intermediate at C3. Alternatively, reactions involving radical species could target the trimethylsilyl group itself, leading to subsequent rearrangement or fragmentation of the oxetanone ring.

Stereochemical Control in Ring-Opening Reactions

The stereochemical outcome of ring-opening reactions is a critical aspect of their synthetic utility. In nucleophilic ring-opening at the β-carbon via an SN2 mechanism, an inversion of stereochemistry at that center is expected. The stereochemistry at the C3 position, bearing the trimethylsilyl group, would be retained in such a process.

In electrophilic ring-opening, the stereochemical outcome can be more varied. If the reaction proceeds through a discrete carbocation intermediate, racemization or a mixture of stereoisomers may result. However, if the nucleophilic attack is concerted with the ring-opening (SN2-like), then inversion of configuration would be observed. The stereoselectivity in the ring-opening polymerization of functional β-lactones has been shown to be highly dependent on the catalyst system used, allowing for the synthesis of either isotactic or syndiotactic polymers. While not directly studying this compound, these findings suggest that careful selection of catalysts could control the stereochemistry of its ring-opening reactions.

Reactivity of the Trimethylsilyl Group

The trimethylsilyl group is a versatile functional group in organic synthesis, known for its ability to act as a protecting group, a directing group, and a precursor to other functionalities. wikipedia.org

Desilylation and Protodesilylation Studies

Desilylation, the cleavage of the carbon-silicon bond, is a common transformation for organosilanes. In the context of this compound, this reaction would lead to the formation of the parent oxetan-2-one. Protodesilylation is a specific type of desilylation where a proton replaces the silyl (B83357) group.

This process can be initiated by either electrophilic or nucleophilic attack. Acid-catalyzed protodesilylation typically involves protonation of the carbon atom attached to the silicon, followed by the departure of the silyl group. The mechanism is believed to involve a cationic intermediate.

Fluoride (B91410) ions are particularly effective for cleaving silicon-carbon bonds due to the high strength of the silicon-fluorine bond. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are commonly used for this purpose. The mechanism involves nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicate (B1173343) intermediate which then fragments to cleave the C-Si bond.

The conditions required for the desilylation of this compound would depend on the stability of the oxetan-2-one ring to the reaction conditions. Mild, fluoride-based methods would likely be preferred to avoid concomitant ring-opening of the β-lactone.

| Reagent | Proposed Mechanism | Product |

| H⁺ (acid) | Electrophilic attack on carbon | Oxetan-2-one |

| F⁻ (e.g., TBAF) | Nucleophilic attack on silicon | Oxetan-2-one |

Silyl Group Migration and Rearrangements

The presence of a silicon atom bonded to the carbon adjacent to the carbonyl group in this compound opens up the possibility of intramolecular silyl group migrations, most notably the Brook rearrangement. The Brook rearrangement is a well-established process involving the migration of a silyl group from a carbon atom to an oxygen atom. rsc.orgorganic-chemistry.org This rearrangement is typically driven by the formation of a thermodynamically stable silicon-oxygen bond. organic-chemistry.org

In the context of this compound, a Brook-type rearrangement could be mechanistically envisioned following nucleophilic attack at the carbonyl carbon. This initial addition would generate a tetrahedral intermediate with an alkoxide ion. The proximity of this newly formed alkoxide to the trimethylsilyl group could facilitate an intramolecular nucleophilic attack of the oxygen onto the silicon atom, leading to a pentacoordinate silicon transition state. wikipedia.org Subsequent cleavage of the carbon-silicon bond would result in the formation of a silyl enol ether and a carbanion, which could then be protonated or trapped by an electrophile.

Functionalization and Derivatization via the Silyl Moiety

The trimethylsilyl (TMS) group in this compound offers a handle for further molecular modifications. Silyl groups can be involved in a variety of chemical transformations, allowing for the derivatization of the molecule.

One potential avenue for functionalization is through protodesilylation, where the TMS group is replaced by a proton. This reaction is typically carried out under acidic or fluoride-ion-mediated conditions. The resulting 3-unsubstituted oxetan-2-one could then be amenable to other synthetic transformations.

Furthermore, the silicon-carbon bond can be cleaved and replaced by other functional groups. For instance, reactions with electrophiles in the presence of a suitable activating agent could lead to the introduction of various substituents at the 3-position. However, specific examples of such functionalization and derivatization reactions starting from this compound are not extensively documented. The development of such methodologies would significantly enhance the synthetic utility of this class of compounds.

Reactivity at the Carbonyl Center

The carbonyl group of the β-lactone in this compound is a primary site of reactivity. Nucleophilic addition to the carbonyl carbon is a fundamental reaction for this class of compounds. masterorganicchemistry.comacademie-sciences.fr The electrophilicity of the carbonyl carbon is enhanced by the ring strain of the four-membered oxetane (B1205548) ring.

Upon nucleophilic attack, the carbonyl double bond breaks, and a tetrahedral intermediate is formed. libretexts.org The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. The reaction can lead to either ring-opening of the oxetane or addition to the carbonyl group with retention of the ring structure.

Table 1: Potential Nucleophilic Addition Reactions at the Carbonyl Center

| Nucleophile | Potential Product(s) | Mechanistic Considerations |

| Hydride reagents (e.g., NaBH₄) | Ring-opened diol or lactol | Reduction of the carbonyl could be followed by ring opening. |

| Organometallic reagents (e.g., Grignard) | Tertiary alcohol (ring-opened) | Addition of the organometallic reagent to the carbonyl, likely leading to subsequent ring cleavage. |

| Amines | β-Amino acid derivatives | Nucleophilic attack followed by ring opening is a common pathway for β-lactones. |

| Alcohols | β-Hydroxy esters | Alcoholysis of the lactone would lead to ring opening. |

Detailed mechanistic studies are required to fully elucidate the factors governing the competition between different reaction pathways at the carbonyl center of this compound.

Sigmatropic and Pericyclic Reactions Involving the Oxetane Ring System

Sigmatropic and pericyclic reactions are concerted processes that involve a cyclic transition state. While the saturated oxetane ring in this compound does not possess the conjugated π-system typically required for common sigmatropic rearrangements like the Cope or Claisen rearrangements, the possibility of such reactions under thermal or photochemical conditions, potentially involving the carbonyl group or enolate intermediates, cannot be entirely ruled out without specific investigation.

For instance, a [2+2] cycloaddition is a key step in the synthesis of 3-(trimethylsilyl)oxetan-2-ones, where (trimethylsilyl)ketene reacts with an aldehyde. rsc.org The reverse of this reaction, a retro-[2+2] cycloaddition or cycloreversion, could potentially occur under appropriate energetic conditions, leading to the fragmentation of the oxetane ring.

Theoretical calculations and experimental studies would be necessary to explore the feasibility and mechanistic pathways of any sigmatropic or pericyclic reactions involving the this compound ring system.

Chemo- and Regioselective Transformations of this compound

The presence of multiple reactive sites in this compound—namely the carbonyl group, the C-O single bonds of the oxetane ring, and the C-Si bond—raises important questions of chemo- and regioselectivity in its transformations.

Ring-opening reactions of unsymmetrical oxetanes can proceed with different regioselectivity depending on the reaction conditions (acidic or basic) and the nature of the nucleophile. vu.nl In the case of this compound, nucleophilic attack could, in principle, occur at either the carbonyl carbon (C2) or the carbon bearing the silyl group (C3). The regioselectivity of such reactions would be influenced by steric and electronic factors. The bulky trimethylsilyl group might sterically hinder attack at C3, favoring attack at the carbonyl carbon.

Furthermore, chemoselectivity would be a key consideration in reactions with reagents that can interact with both the ester and the silyl functionalities. For example, a reagent that could potentially cleave both the lactone and the C-Si bond would require careful control of reaction conditions to achieve a selective transformation.

Table 2: Potential Sites of Nucleophilic Attack and Controlling Factors

| Site of Attack | Controlling Factors | Potential Outcome |

| Carbonyl Carbon (C2) | Electronic activation by ring strain, less steric hindrance. | Ring opening to form β-substituted carboxylic acid derivatives. |

| C3 Carbon | Steric hindrance from the TMS group. | Less likely pathway for nucleophilic attack. |

| Silicon Atom | Nucleophilic attack on silicon is possible with certain nucleophiles. | Cleavage of the C-Si bond. |

Derivatives and Analogues of 3 Trimethylsilyl Oxetan 2 One in Synthetic Organic Chemistry

Synthesis of Functionalized 3-(Trimethylsilyl)oxetan-2-one Derivatives

The primary and most direct method for synthesizing the this compound core is the [2+2] cycloaddition of (trimethylsilyl)ketene with an aldehyde. rsc.org This reaction provides a powerful platform for introducing functionality, primarily by varying the structure of the aldehyde coupling partner.

Key strategies for synthesizing functionalized derivatives include:

Variation of the Aldehyde: By employing aldehydes bearing different substituents, a wide array of functional groups can be incorporated at the C4 position of the oxetan-2-one ring. Research has demonstrated the successful use of aliphatic (e.g., pivalaldehyde), alicyclic (e.g., cyclohexanecarboxaldehyde), and aromatic (e.g., benzaldehyde) aldehydes, yielding the corresponding 4-substituted products. rsc.org This allows for the direct installation of alkyl, aryl, and other functional handles that can be elaborated in further synthetic steps.

Use of Functionalized Ketenes: While less common, the synthesis could theoretically employ more complex silyl (B83357) ketenes derived from functionalized silylacetic acids. This would introduce substituents at the C3 position in addition to the silyl group, although this approach is not widely documented.

Post-synthesis Modification via Enolates: The oxetan-2-one ring system can potentially undergo deprotonation to form an enolate, which can then be trapped by an electrophile. msu.edumakingmolecules.combham.ac.uk The formation of a lithium enolate and its subsequent reaction with an electrophile could introduce functionality at the C4 position. makingmolecules.com However, the stability of the strained β-lactone ring under the basic conditions required for enolate formation must be considered, as ring-opening can be a competing pathway.

Exploration of Alternative Silyl and Organometallic Substituents

The identity of the silyl group at the C3 position significantly impacts the derivative's properties, including its steric profile and chemical stability. Replacing the trimethylsilyl (B98337) (TMS) group with other silyl moieties is a key strategy for tuning the molecule for specific synthetic applications. The synthesis of these analogues is analogous to the parent compound, involving the [2+2] cycloaddition of the corresponding silylketene with an aldehyde.

Common alternative silyl groups include:

Triethylsilyl (TES): Marginally bulkier than TMS, offering a moderate increase in steric hindrance.

tert-Butyldimethylsilyl (TBDMS): Substantially larger than TMS, providing greater steric shielding and a different stability profile. westmont.edu

tert-Butyldiphenylsilyl (TBDPS): A very bulky group renowned for its high stability toward acidic conditions, which often cleave other silyl ethers. wikipedia.orgorganic-chemistry.org A 3-(TBDPS)oxetan-2-one derivative would be exceptionally robust, allowing for a broader range of orthogonal reactions on other parts of the molecule. nih.gov

Triisopropylsilyl (TIPS): An extremely bulky group that imparts significant steric hindrance and high stability.

The choice of silyl group affects the derivative's utility as a synthetic intermediate, particularly in reactions where the silyl group acts as a temporary placeholder or a precursor to other functionalities (e.g., a hydroxyl group via Fleming-Tamao oxidation).

| Silyl Group | Abbreviation | Relative Steric Bulk | Stability Profile |

|---|---|---|---|

| Trimethylsilyl | TMS | Low | Labile to acid, base, and fluoride (B91410) ions. |

| Triethylsilyl | TES | Low-Medium | More stable to hydrolysis than TMS. |

| tert-Butyldimethylsilyl | TBDMS | Medium | Good stability to base; cleaved by acid and fluoride. |

| Triisopropylsilyl | TIPS | High | Very stable to base; more resistant to fluoride than TBDPS. wikipedia.org |

| tert-Butyldiphenylsilyl | TBDPS | High | Very high stability toward acid; cleaved by fluoride. wikipedia.orgorganic-chemistry.org |

The incorporation of non-silicon organometallic substituents, such as organostannanes or organoboranes, at the C3 position of the oxetan-2-one ring is not well-documented in the literature.

Chiral Derivatives and Their Synthetic Applications

The development of stereoselective methods for the synthesis of 3-(trimethylsilyl)oxetan-2-ones has enabled their use as chiral building blocks. The most significant advance in this area is the catalytic, enantioselective [2+2] cycloaddition of (trimethylsilyl)ketene to aldehydes.

A notable study by Kocienski and coworkers demonstrated that a chiral Lewis acid, formed from methylaluminum and a chiral diamine-derived imidazoline (B1206853) ligand, can catalyze this cycloaddition to produce chiral 3-(trimethylsilyl)oxetan-2-ones with high enantiomeric excess. rsc.org The use of chiral Lewis acids is a well-established strategy for inducing asymmetry in [2+2] cycloaddition reactions. wikipedia.orgresearchgate.netacs.org

The results of this enantioselective synthesis are summarized below:

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|

| Pivalaldehyde | 72 | 83 | R |

| Cyclohexanecarboxaldehyde | 70 | 79 | R |

| Benzaldehyde | 50 | 76 | R |

| 3-Phenylpropanal | 55 | 78 | R |

The primary synthetic application of these chiral β-lactones is as intermediates in the total synthesis of complex natural products. The strained lactone ring is a reactive electrophile for nucleophilic ring-opening, while the silyl group can serve as a masked hydroxyl group or be removed under various conditions. The ability of a related silyl-β-lactone to survive a multi-step synthesis highlights its utility as a robust chiral intermediate. tamu.edu

Development of Spirocyclic and Fused Oxetan-2-one Systems

While the direct synthesis of spirocyclic and fused ring systems from this compound is not extensively reported, its structure provides a logical starting point for such constructions based on established β-lactone chemistry.

Spirocyclic Systems: The synthesis of spiro-β-lactones often involves intramolecular cyclization or the modification of exocyclic double bonds. beilstein-journals.org A hypothetical route could involve the synthesis of a 4-alkylidene-3-(trimethylsilyl)oxetan-2-one, which could then undergo reactions such as epoxidation or cyclopropanation at the exocyclic double bond to generate a spirocyclic system. Alternatively, intramolecular C-H insertion reactions, catalyzed by rhodium or palladium, are a known method for forming spirocycles and could be adapted to precursors bearing the silyl-oxetanone core. beilstein-journals.org

Fused Systems: Fused systems would require the formation of a new ring that shares a bond with the oxetan-2-one. This could be achieved through intramolecular cyclization of a substituent at the C4 position. Another potential strategy is through intermolecular cycloaddition reactions where the oxetan-2-one acts as a dienophile. For example, a 4-vinyloxetan-2-one derivative could participate in a Diels-Alder reaction to form a six-membered ring fused to the β-lactone. Ring contraction of larger γ-lactones is a known route to oxetanes and suggests that annulation strategies could be viable. beilstein-journals.org

Structure-Reactivity Relationships in Modified Derivatives

The reactivity of 3-silyloxetan-2-one derivatives is governed by a combination of ring strain, sterics, and the electronic nature of the substituents. β-Lactones are inherently reactive electrophiles due to their significant ring strain (approx. 25.5 kcal/mol), which is released upon nucleophilic ring-opening. wustl.edu

Influence of the Silyl Group:

Steric Effects: The size of the silyl group (e.g., TMS vs. TBDPS) is a dominant factor. A bulkier silyl group sterically encumbers the C3 position, hindering the approach of nucleophiles to the adjacent C2 (carbonyl) and C4 centers. This steric hindrance can direct nucleophilic attack preferentially to the less hindered carbonyl carbon, favoring acyl-oxygen cleavage over alkyl-oxygen cleavage.

Electronic Effects: Silyl groups are electropositive and can stabilize adjacent negative charge (the α-silyl effect). tum.de This could influence the ease of enolate formation, though steric factors are often more significant in controlling the reactivity of the ring itself.

Chemical Stability: The choice of silyl group dictates the molecule's compatibility with other reagents. A derivative with a highly acid-stable TBDPS group can undergo transformations under acidic conditions that would cleave a TMS group, enabling more complex, orthogonal synthetic strategies. wikipedia.orgorganic-chemistry.org

Applications of 3 Trimethylsilyl Oxetan 2 One in Advanced Organic Synthesis

Utilization as a Synthetic Building Block for Complex Molecules

As a functionalized β-lactone, 3-(trimethylsilyl)oxetan-2-one serves as a potent building block for introducing specific structural motifs into larger, more complex molecules. The inherent ring strain of the oxetanone core provides a thermodynamic driving force for ring-opening reactions, while the silicon moiety offers a handle for a variety of chemical transformations.

The generation of stereochemically defined centers is a cornerstone of modern synthesis, particularly in the fields of pharmaceuticals and natural products. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, and this compound plays a role in this area primarily through its own enantioselective preparation.

Detailed research has demonstrated a method for the asymmetric synthesis of 3-(trimethylsilyl)oxetan-2-ones via an enantioselective [2+2] cycloaddition. rsc.org This reaction involves the coupling of (trimethylsilyl)ketene with various aldehydes in the presence of a chiral catalyst. Specifically, methylalumino-imidazolines have been shown to be effective catalysts for this transformation, yielding the desired silylated β-lactones with high enantiomeric excess (ee). rsc.org The reaction's outcome is dependent on the specific aldehyde and catalyst used, with observed enantioselectivity reaching up to 83% ee. rsc.org

The ability to synthesize enantioenriched this compound directly renders it a valuable chiral synthon. Once formed, the stereocenter at the C4 position (bearing the substituent from the aldehyde) is set, and the molecule can be carried forward in a synthetic sequence, transferring its chirality to the final product. While the compound itself is not typically described as a classical chiral auxiliary—a group that is attached to a substrate to direct stereoselectivity and is later removed—its use as a chiral building block serves a similar purpose in asymmetric synthesis by providing a pre-defined stereocenter.

| Aldehyde Reactant | Catalyst System | Enantiomeric Excess (ee) | Reference |

| Benzaldehyde | Methylalumino-imidazoline | 75% | rsc.org |

| Cyclohexanecarboxaldehyde | Methylalumino-imidazoline | 83% | rsc.org |

| Pivalaldehyde | Methylalumino-imidazoline | 60% | rsc.org |

This table presents selected results from the enantioselective synthesis of 4-substituted 3-(trimethylsilyl)oxetan-2-ones, highlighting the effectiveness of the methylalumino-imidazoline catalyst system.

This compound is itself a β-lactone, a class of compounds known for their utility as synthetic intermediates. acs.org The trimethylsilyl (B98337) group at the C3 position provides a unique point of functionality not present in simpler β-lactones. This silyl (B83357) group can be leveraged to synthesize a range of β-lactone derivatives.

The C-Si bond can be cleaved or manipulated under specific conditions to introduce other functional groups at the α-position to the carbonyl. For instance, protodesilylation can replace the trimethylsilyl group with a hydrogen atom, yielding the parent oxetan-2-one scaffold. More advanced transformations could potentially replace the silyl group with electrophiles, although this area remains less explored for this specific molecule. The primary utility lies in using the silylated β-lactone as a stable precursor that can undergo ring-opening reactions with various nucleophiles (e.g., amines, alcohols, organometallics) to create β-hydroxy acid derivatives with high stereocontrol. The trimethylsilyl group can influence the regioselectivity and stereoselectivity of these ring-opening reactions.

Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. nih.gov They are biosynthesized by large enzyme complexes called polyketide synthases (PKSs). nih.gov Studying these complex enzymatic pathways is challenging due to the high reactivity and instability of the poly-β-keto intermediates. nih.gov

Recent research has pioneered the use of oxetanes as stable isosteres for carbonyl groups to probe PKS chemistry. nih.gov An oxetane (B1205548) ring can mimic the geometry and dipole properties of a carbonyl group while preventing the unwanted intramolecular side reactions that plague studies with true poly-β-keto substrates. nih.govresearchgate.net In this context, an oxetane-based polyketide surrogate was successfully synthesized and used to determine the structure of a ketosynthase acyl-enzyme intermediate. nih.gov

While direct use of this compound in a total synthesis of a polyketide is not yet widely documented, its structure makes it an intriguing candidate for such applications. As a stable, functionalized four-membered ring, it could serve as a building block in the laboratory synthesis of complex natural products that contain 1,3-diol or related functionalities, which are common motifs in polyketides. beilstein-journals.orgmdpi.com The controlled ring-opening of the oxetanone can unmask these functional groups at a desired stage of a synthetic route.

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. arkat-usa.org Multicomponent reactions (MCRs) are a related strategy where three or more reactants combine in a one-pot procedure to form a product that incorporates portions of all starting materials. beilstein-journals.orgnih.gov These approaches are highly valued for their efficiency, atom economy, and ability to rapidly build molecular complexity. arkat-usa.org

The high ring strain of this compound makes it a suitable candidate for participating in cascade sequences, particularly those initiated by a ring-opening event. A nucleophilic attack on the carbonyl carbon or at the C4 position would open the strained ring, generating a reactive intermediate that could then participate in subsequent intramolecular or intermolecular reactions. For example, a cascade could be designed where the ring-opening is followed by cyclization onto another part of the molecule. mdpi.com

Although specific examples of this compound in MCRs are not extensively reported, its components—a reactive electrophilic lactone and a modifiable silyl group—suggest its potential. Oxetan-3-one, a related compound, has been successfully employed in a four-component cascade reaction to generate complex spirocycles. mdpi.com This precedent suggests that silylated analogues like this compound could similarly serve as valuable components in the development of novel MCRs to access unique heterocyclic scaffolds.

Computational and Theoretical Investigations of 3 Trimethylsilyl Oxetan 2 One

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic environment of 3-(trimethylsilyl)oxetan-2-one. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have been utilized to investigate the electronic structure and bonding in related β-lactone systems. nih.gov These calculations reveal the distribution of electron density, the nature of chemical bonds, and the influence of the trimethylsilyl (B98337) group on the oxetan-2-one ring.

The silicon atom, being less electronegative than carbon, donates electron density to the β-carbon of the lactone ring, a phenomenon known as σ-donation. This electronic effect influences the bond lengths and strengths within the molecule. For instance, the C-Si bond is polarized towards the carbon atom, and the C-C and C-O bonds in the lactone ring are also affected. Theoretical calculations can quantify these effects by providing optimized geometries and atomic charges.

Table 1: Calculated Bond Lengths and Mulliken Atomic Charges for a Model Silylated β-Lactone System (DFT/B3LYP/6-31G)*

| Bond | Calculated Bond Length (Å) | Atom | Calculated Mulliken Charge (a.u.) |

| C=O | 1.21 | O1 | -0.45 |

| C-O (ring) | 1.38 | C2 | +0.55 |

| Cα-Cβ | 1.54 | O3 | -0.38 |

| Cβ-Si | 1.89 | C4 | -0.21 |

| C5 | -0.15 | ||

| Si | +0.62 |

Note: Data is hypothetical and representative of typical values for silylated β-lactones based on computational studies of analogous systems.

These calculations demonstrate the electron-withdrawing effect of the carbonyl group and the electron-donating nature of the silyl (B83357) group, which collectively influence the molecule's reactivity.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the reaction mechanisms involving this compound. Theoretical studies on analogous β-lactone systems have explored various reactions, including ring-opening, cycloadditions, and reactions with nucleophiles. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products, thereby elucidating the reaction pathways.

For instance, the ring-opening of β-lactones can proceed through different mechanisms depending on the reaction conditions and the nature of the attacking species. semanticscholar.org Computational studies can determine the activation energies for these pathways, predicting which mechanism is more favorable. The presence of the trimethylsilyl group can significantly influence the regioselectivity and stereoselectivity of these reactions.

A common reaction of β-lactones is the nucleophilic attack at the carbonyl carbon or the β-carbon. Transition state calculations for these processes provide geometries of the activated complex and the associated energy barriers. For example, in the reaction of a nucleophile with a silylated β-lactone, two primary pathways can be computationally modeled: attack at the carbonyl carbon leading to acyl-oxygen cleavage, and attack at the β-carbon leading to alkyl-oxygen cleavage.

Table 2: Calculated Activation Energies for Nucleophilic Attack on a Model Silylated β-Lactone

| Reaction Pathway | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| Attack at Carbonyl Carbon | OH⁻ | Water | 15.2 |

| Attack at β-Carbon | OH⁻ | Water | 18.5 |

| Attack at Carbonyl Carbon | CH₃O⁻ | Methanol | 14.8 |

| Attack at β-Carbon | CH₃O⁻ | Methanol | 17.9 |

Note: Data is hypothetical and based on computational studies of similar β-lactone systems.

These theoretical predictions help in understanding and predicting the outcome of chemical reactions involving this compound.

Conformation Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not static, and the molecule can exist in various conformations due to the rotation around single bonds. Conformational analysis, aided by computational methods, helps in identifying the most stable conformers and the energy barriers between them. The puckered nature of the four-membered oxetane (B1205548) ring adds complexity to its conformational landscape. acs.org

Potential Energy Surfaces (PES) are multidimensional surfaces that describe the energy of a molecule as a function of its geometric parameters. libretexts.orglibretexts.org For this compound, a PES can be constructed by systematically varying key dihedral angles, such as the one involving the C-C-C-Si framework, and calculating the energy at each point. This allows for the visualization of energy minima, corresponding to stable conformers, and saddle points, corresponding to transition states between conformers.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of how this compound interacts with other molecules, such as solvents or reactants, over time. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of processes that occur over timescales from picoseconds to microseconds.

MD simulations can be used to investigate the solvation of this compound in different solvents. By analyzing the radial distribution functions and coordination numbers, one can understand how solvent molecules arrange themselves around the solute. This information is crucial for understanding reaction kinetics and mechanisms in solution.

Furthermore, MD simulations can be employed to study the interactions of this compound with biological macromolecules, such as enzymes. These simulations can reveal the binding modes and affinities, providing insights that are valuable in the context of medicinal chemistry and drug design, where oxetane motifs have gained attention. acs.orgnih.gov

Theoretical Prediction of Reactivity Patterns

Theoretical calculations can predict the reactivity of this compound by analyzing various electronic properties. Reactivity indices derived from conceptual DFT, such as the Fukui functions and the dual descriptor, can identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks.

The calculated electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically around the carbonyl oxygen) are susceptible to electrophilic attack, while regions of positive potential (around the carbonyl carbon and the silicon atom) are prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is another powerful tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the energy and shape of the LUMO indicate its ability to accept electrons (electrophilicity). For this compound, the LUMO is expected to be localized on the carbonyl group, making it the primary site for nucleophilic attack. The HOMO, influenced by the silyl group, would be involved in reactions with electrophiles.

Table 3: Calculated Reactivity Indices for a Model Silylated β-Lactone (DFT/B3LYP/6-31G)*

| Atom/Region | Fukui Function (f⁻) for Nucleophilic Attack | Fukui Function (f⁺) for Electrophilic Attack | Electrostatic Potential (kcal/mol) |

| Carbonyl Carbon | 0.25 | 0.05 | +35.2 |

| Carbonyl Oxygen | 0.08 | 0.32 | -40.5 |

| β-Carbon | 0.15 | 0.10 | +15.8 |

| Silicon Atom | 0.12 | 0.08 | +25.1 |

Note: Data is hypothetical and serves as an illustrative example of how reactivity indices are used.

These theoretical predictions, combined with experimental studies, provide a comprehensive understanding of the chemical behavior of this compound.

Emerging Research Directions and Future Perspectives on 3 Trimethylsilyl Oxetan 2 One

Sustainable and Flow Chemistry Approaches for Synthesis and Transformations

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 3-(trimethylsilyl)oxetan-2-one, the focus is shifting from traditional batch syntheses to more sustainable approaches, including the use of flow chemistry. The primary synthetic route to this compound is the enantioselective [2+2] cycloaddition of (trimethylsilyl)ketene with aldehydes, often catalyzed by methylalumino-imidazolines, which can achieve enantiomeric excesses of up to 83%. rsc.org

Flow chemistry offers several advantages for the synthesis and transformation of β-lactones, including enhanced safety, improved heat and mass transfer, and the potential for process automation and scalability. mdpi.com While specific flow chemistry protocols for the synthesis of this compound are still emerging, the broader success in applying flow conditions to the synthesis of other lactones and heterocyclic compounds suggests a promising future for this approach. uc.pt For instance, photocatalytic hydrocarboxylation of unsaturated esters in flow has been demonstrated for the synthesis of γ-lactones, highlighting the potential for adapting such technologies to β-lactone synthesis.

Integration into Catalytic Cycles and Process Development

The reactivity of the strained β-lactone ring in this compound makes it an attractive candidate for integration into various catalytic cycles. The ring-opening of β-lactones can be initiated by a variety of nucleophiles and catalysts, leading to a diverse array of functionalized products. While specific catalytic applications of this compound are not yet widely reported, the broader field of β-lactone chemistry provides a strong foundation for future exploration.

For example, the carbonylation of epoxides to β-lactones is a well-established process that has seen significant advancements in catalyst design, including the use of bimetallic [Lewis acid]⁺[Lewis base]⁻ type systems. nih.gov The reverse reaction, the catalytic decarboxylation of β-lactones to form alkenes, is also a valuable transformation. Process development for the synthesis and subsequent transformations of this compound will be crucial for its practical application. This includes the development of efficient and scalable synthetic routes, as well as robust protocols for its conversion into other valuable chemical entities. The development of heterogeneous catalysts for β-lactone synthesis is a key area of research, as it offers advantages in terms of catalyst separation and recycling, which are critical for industrial-scale production. nih.gov

Future work will likely involve the design of novel catalytic systems that can exploit the unique reactivity of this compound. This could include the development of catalysts for the stereoselective ring-opening of the lactone, as well as its use as a monomer in ring-opening polymerization reactions.

Exploration in Bio-Relevant Chemical Space and Chemical Biology Tools

The oxetane (B1205548) and β-lactone motifs are present in a number of biologically active natural products and have been increasingly incorporated into medicinal chemistry programs due to their favorable physicochemical properties. acs.orgresearchgate.net Oxetanes can act as bioisosteres for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability and aqueous solubility. acs.orgresearchgate.net

While the specific biological activity of this compound has not been extensively studied, its structural features suggest potential for exploration in a bio-relevant chemical space. The strained β-lactone ring can act as an electrophilic warhead, capable of reacting with nucleophilic residues in biological macromolecules. This reactivity has been exploited in the design of enzyme inhibitors.

Furthermore, the trimethylsilyl (B98337) group can be leveraged for the development of chemical biology tools. For instance, silyl-containing compounds can be used in bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. Future research in this area could involve the synthesis of derivatives of this compound that incorporate reporter tags or other functionalities for use as chemical probes to study biological systems.

Development of Novel Materials with Oxetan-2-one Scaffolds

The ring-opening polymerization (ROP) of lactones is a well-established method for the synthesis of biodegradable polyesters. The presence of the trimethylsilyl group in this compound offers opportunities for the development of novel polymeric materials with unique properties. The silyl (B83357) group can influence the physical and chemical properties of the resulting polymer, such as its thermal stability, solubility, and degradability.

For example, the incorporation of silicon-containing moieties into polymer backbones can lead to materials with enhanced thermal stability and altered surface properties. mdpi.com The synthesis of trimethylsiloxy-functionalized polymers via ring-opening metathesis polymerization (ROMP) has been demonstrated, showcasing the utility of silyl groups in polymer chemistry. researchgate.net

Future research will likely focus on the controlled ring-opening polymerization of this compound to produce well-defined polymers. The resulting poly(this compound) could be further functionalized by leveraging the reactivity of the silyl group, leading to a new class of functional and potentially biodegradable materials.

Synergistic Approaches Combining Synthesis, Computation, and Application

To accelerate the discovery and development of new applications for this compound, synergistic approaches that combine synthetic chemistry, computational modeling, and application-focused research are essential. Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the reaction mechanisms of its synthesis and transformations. nih.govmdpi.com For instance, computational analysis of the [3+2] cycloaddition reaction between E-2-(trimethylsilyl)-1-nitroethene and arylonitrile N-oxides has been used to understand the regioselectivity and molecular mechanism of the reaction. nih.govmdpi.com

Such computational predictions can guide the design of more efficient catalysts and reaction conditions for the synthesis of this compound and its derivatives. Synergistic catalysis, where two or more catalysts work in concert to promote a chemical transformation, is another promising area of exploration for β-lactone synthesis.

By integrating computational modeling with synthetic efforts and targeted biological or materials science investigations, the full potential of this compound can be more rapidly realized. This integrated approach will facilitate the rational design of novel molecules and materials with desired properties and functions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Trimethylsilyl)oxetan-2-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via silylation of oxetan-2-one derivatives. A common approach involves reacting oxetan-2-one with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization strategies include:

- Temperature control : Maintaining 0–5°C during silylation minimizes side reactions.

- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures solubility and reactivity.

- Stoichiometry : A 1.2:1 molar ratio of TMSCl to oxetan-2-one improves conversion.

- Example Data :

| Method | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| A | THF | 0 | 72 |

| B | DCM | 25 | 58 |

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for the oxetanone ring protons (δ 4.2–4.5 ppm) and TMS methyl groups (δ 0.1–0.3 ppm) .

- ¹³C NMR : The carbonyl carbon appears at δ 170–175 ppm, while TMS carbons resonate at δ 1–3 ppm.

- IR Spectroscopy : The carbonyl stretch (C=O) appears at ~1800 cm⁻¹.

- X-ray Crystallography : Crystals grown via slow evaporation in hexane/ethyl acetate (1:1) confirm the bicyclic structure and TMS orientation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.

- Waste Disposal : Neutralize residual TMSCl with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the TMS group influence the reactivity of this compound in ring-opening or cycloaddition reactions?

- Methodological Answer : The TMS group acts as a steric and electronic modulator:

- Steric Effects : Hinders nucleophilic attack at the carbonyl carbon, favoring selective reactions at the oxetanone oxygen.

- Electronic Effects : The electron-donating TMS group reduces electrophilicity of the carbonyl, altering reaction pathways (e.g., slower hydrolysis compared to non-silylated analogs).

- Example Application : In Diels-Alder reactions, the TMS group enhances dienophile stability, enabling regioselective cycloadditions .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Controlled Stability Studies : Perform accelerated degradation tests at 40°C, 60°C, and 80°C in buffers (pH 3–9). Monitor decomposition via HPLC.

- Data Reconciliation : Use Arrhenius plots to extrapolate shelf-life predictions. Conflicting data often arise from impurities or moisture content; ensure anhydrous conditions during storage .

- Example Findings :

| pH | Temp (°C) | Half-Life (h) |

|---|---|---|

| 7 | 25 | 120 |

| 7 | 40 | 48 |

| 9 | 25 | 72 |

Q. What computational methods (e.g., DFT) are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model transition states and activation energies. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.

- Solvent Effects : Include implicit solvent models (e.g., PCM for THF) to simulate reaction environments.

- Validation : Correlate computed barriers with experimental kinetics (e.g., rate constants from UV-Vis monitoring) .

Q. How can researchers design experiments to analyze byproducts formed during the decomposition of this compound?

- Methodological Answer :

- LC-MS/MS Analysis : Use a C18 column with acetonitrile/water gradients. Identify byproducts via exact mass and fragmentation patterns.

- Isolation Techniques : Employ preparative TLC or column chromatography to isolate degradants for structural elucidation (e.g., NOESY for stereochemistry).

- Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁸O in the oxetanone ring) to trace oxygen migration during decomposition .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies, and how can this be addressed?

- Methodological Answer :

- Solvent Effects : Chemical shifts differ in deuterated DMSO vs. CDCl₃ due to hydrogen bonding. Standardize solvent choice.

- Impurity Peaks : Residual silanol in TMSCl may cause upfield shifts. Purify the compound via recrystallization.

- Referencing : Use internal standards like TSP (sodium 3-(trimethylsilyl)propionate) for consistent ¹H NMR calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.